Palmitoyl alanine

Vue d'ensemble

Description

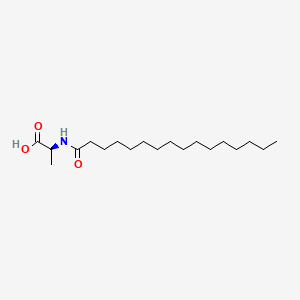

Palmitoyl alanine is a compound formed by the conjugation of palmitic acid, a long-chain saturated fatty acid, with alanine, an amino acid. This compound is of interest due to its potential applications in various fields, including pharmaceuticals and cosmetics. The palmitoyl group enhances the lipophilicity of alanine, which can influence its biological activity and membrane permeability.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Palmitoyl alanine can be synthesized through the reaction of palmitic acid with alanine. The process typically involves the formation of an amide bond between the carboxyl group of palmitic acid and the amino group of alanine. This reaction can be facilitated by using coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to remove any unreacted starting materials and by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Palmitoyl alanine can undergo various chemical reactions, including:

Oxidation: The palmitoyl group can be oxidized to form palmitic acid derivatives.

Reduction: The amide bond can be reduced to form the corresponding amine and alcohol.

Substitution: The amino group of alanine can participate in substitution reactions to form different derivatives

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Various electrophiles can be used in the presence of a base to facilitate substitution reactions

Major Products:

Oxidation: Palmitic acid derivatives.

Reduction: Corresponding amine and alcohol.

Substitution: Various substituted alanine derivatives

Applications De Recherche Scientifique

Palmitoyl alanine has several scientific research applications:

Chemistry: Used as a model compound to study amide bond formation and lipid-amino acid conjugation.

Biology: Investigated for its role in enhancing the membrane permeability of peptides and proteins.

Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.

Industry: Utilized in the formulation of cosmetics and personal care products for its skin-conditioning properties

Mécanisme D'action

The mechanism of action of palmitoyl alanine involves its ability to interact with biological membranes due to its lipophilic palmitoyl group. This interaction can enhance the permeability of the compound, allowing it to effectively deliver active ingredients across cell membranes. The palmitoyl group can also influence the stability and bioavailability of the compound .

Comparaison Avec Des Composés Similaires

Palmitoyl glycine: Similar in structure but with glycine instead of alanine.

Palmitoyl serine: Contains serine instead of alanine.

Palmitoyl lysine: Contains lysine instead of alanine

Uniqueness: Palmitoyl alanine is unique due to the specific properties imparted by the alanine residue. The presence of alanine can influence the compound’s interaction with biological systems differently compared to other amino acids. This uniqueness makes this compound a valuable compound for specific applications in drug delivery and cosmetics .

Activité Biologique

Palmitoyl alanine, specifically N-palmitoyl L-alanine, is a derivative of the amino acid alanine that has garnered attention for its biological activities, particularly in pharmaceutical and biochemical applications. This article explores its biological activity, including its synthesis, mechanisms of action, and potential therapeutic uses, supported by relevant research findings and case studies.

Synthesis and Characterization

N-palmitoyl L-alanine is synthesized through the acylation of L-alanine with palmitic acid. This modification enhances the lipophilicity of alanine, allowing it to interact more effectively with lipid membranes and biological systems. Characterization of this compound typically involves techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its structure and purity.

Biological Activities

1. Gelation Properties and Biocompatibility:

Research has shown that N-palmitoyl L-alanine can form organogels when combined with injectable oils. A study evaluated twelve derivatives, concluding that N-palmitoyl L-alanine exhibited superior gelation properties compared to ester derivatives. The selected formulation (10% w/v N-palmitoyl L-alanine in safflower oil) was biocompatible and demonstrated sustained release characteristics when used as a parenteral implant for granisetron, an antiemetic drug. This formulation significantly reduced cisplatin-induced pica in rats, indicating its potential for managing chemotherapy-induced nausea .

2. Mechanisms of Action:

The biological activity of N-palmitoyl L-alanine is partly attributed to its role in palmitoylation—a post-translational modification that affects protein function and localization. For instance, palmitoylation has been shown to regulate various signaling pathways by modifying protein interactions and stability. In hepatocellular carcinoma (HCC) models, palmitoylation driven by N-palmitoyl L-alanine led to the degradation of the PHF2 protein through proteasomal pathways, influencing lipid metabolism and cancer progression .

3. Anti-inflammatory Effects:

Studies have indicated that N-palmitoyl L-alanine can modulate inflammatory responses. By reducing levels of pro-inflammatory markers such as Substance P and preprotachykinin A mRNA expression in gastric tissues, it may exert protective effects against inflammation induced by chemotherapeutic agents .

Data Table: Summary of Biological Activities

Case Studies

Case Study 1: Granisetron Delivery System

In a preclinical study, N-palmitoyl L-alanine was utilized in an organogel formulation for the sustained release of granisetron. The study demonstrated significant efficacy in reducing emesis associated with cisplatin treatment over a two-week observation period, highlighting its potential as a supportive therapy in cancer treatment .

Case Study 2: Lipid Metabolism Regulation

A recent investigation into the effects of N-palmitoyl L-alanine on HCC cells revealed its role in altering lipid metabolism via the PHF2/SREBP1c axis. The study illustrated how palmitoylation influenced cellular pathways that could be targeted for therapeutic interventions in liver cancer .

Propriétés

IUPAC Name |

(2S)-2-(hexadecanoylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H37NO3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18(21)20-17(2)19(22)23/h17H,3-16H2,1-2H3,(H,20,21)(H,22,23)/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRBFOSKZAWRBJI-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H37NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80204807 | |

| Record name | Palmitoyl alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

327.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56255-31-3 | |

| Record name | Palmitoyl alanine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056255313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Palmitoyl alanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80204807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | PALMITOYL ALANINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/68HNC9TLVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.